molecular formula C32H62N2O9S B1357174 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate CAS No. 313223-04-0

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate

Cat. No.: B1357174
CAS No.: 313223-04-0
M. Wt: 650.9 g/mol
InChI Key: VZEAAJYXOVMMAE-RIHCNFJWSA-N
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Description

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate is a zwitterionic detergent widely used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins and maintain their native state, making it an essential tool in protein purification and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation with propane sultone. The reaction typically occurs under mild conditions to preserve the integrity of the cholic acid structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency, which are crucial for its application in sensitive biochemical assays .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It is stable under a wide range of pH conditions (2 to 12) and does not easily undergo oxidation or reduction .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids or bases for pH adjustments and various salts for ionic strength modulation. The compound is often used in aqueous solutions, where it forms micelles that facilitate the solubilization of hydrophobic proteins .

Major Products

The major products formed from reactions involving this compound are typically modified proteins or protein complexes that retain their functional activity. This makes it invaluable in studies requiring active protein samples .

Scientific Research Applications

Protein Solubilization

CHAPS is extensively used for solubilizing membrane proteins, which are crucial for understanding cellular functions and interactions. Its non-denaturing nature allows proteins to retain their functional conformations, making it an ideal choice for:

  • Isoelectric Focusing (IEF) : CHAPS is employed in IEF techniques to separate proteins based on their isoelectric points without denaturing them. It enhances the resolution of subcellular preparations and plant proteins, typically used at concentrations of 2-4% (w/v) in IEF gels .
  • Two-Dimensional Electrophoresis : The detergent facilitates the separation of complex protein mixtures, allowing researchers to analyze protein expression profiles effectively.

Stabilization of Protein Complexes

CHAPS has shown efficacy in stabilizing various protein-DNA complexes and maintaining the biochemical activity of proteins in solution:

  • Fibroblast Growth Factors : Research indicates that CHAPS stabilizes both acidic and basic fibroblast growth factors, preventing their loss during storage or dialysis. At low concentrations (<0.1%), it does not interfere with growth factor activity or amino acid analysis .
  • Enzyme Activity : CHAPS enhances the solubility and activity of enzymes such as adenylate cyclase, which is essential for studying signal transduction pathways .

Membrane Protein Studies

Due to its ability to disrupt protein-protein interactions while preserving protein structure, CHAPS is frequently used in studies involving:

  • Receptor Solubilization : It has been successfully used to solubilize active opiate receptors from brain membranes, allowing for detailed studies on receptor-ligand interactions .
  • Photolysis Studies : In experiments involving rhodopsin and other membrane proteins, CHAPS facilitates the study of transient states and dynamics under different conditions .

Biophysical Characterization

CHAPS plays a significant role in biophysical studies by providing a suitable environment for analyzing protein structure and dynamics:

  • Spectroscopic Techniques : It enables techniques such as circular dichroism (CD) and fluorescence spectroscopy to assess protein folding and conformational changes without denaturation .

Case Studies

Study TitleFindings
Stabilization of Fibroblast Growth FactorsCHAPS effectively prevents loss due to adherence to storage surfaces and enhances recovery post-storage .
Solubilization of Opiate ReceptorsActive receptors were solubilized using CHAPS, demonstrating its effectiveness in preserving receptor functionality .
Adenylate Cyclase ActivityCHAPS significantly increased the specific activity of bovine brain adenylate cyclase compared to other detergents .

Mechanism of Action

The compound exerts its effects by forming micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thereby solubilizing them. This micellar action prevents protein aggregation and maintains the proteins in a functional state. The zwitterionic nature of the compound ensures that it does not interfere with the protein’s charge, preserving its native conformation .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
  • **3-[(3-Cholamidopropyl)dimethylammonio]-1-butanesulfonate

Uniqueness

Compared to similar compounds, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate has a higher critical micelle concentration, making it easier to remove from solutions by dialysis. Its zwitterionic nature provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins without denaturing them .

Biological Activity

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, commonly known as CHAPS, is a zwitterionic detergent widely utilized in biochemical and biophysical research. Its unique properties make it particularly effective for solubilizing membrane proteins while maintaining their biological activity. This article delves into the biological activity of CHAPS, supported by data tables, case studies, and research findings.

Overview of CHAPS

CHAPS is a sulfobetaine derivative of cholic acid. It is characterized by its zwitterionic nature, which allows it to disrupt protein interactions without causing denaturation. Key properties include:

  • Molecular Weight : 614.88 g/mol
  • Critical Micelle Concentration (CMC) : 8 to 10 mM
  • pH Stability : Effective in a wide pH range (2 to 12)
  • Solubility : Easily removable from solution via dialysis

CHAPS functions primarily by solubilizing membrane proteins while preserving their native conformation and activity. This property is crucial for studying membrane-associated processes such as receptor signaling and enzyme activity.

Membrane Protein Solubilization

CHAPS has been extensively used for the solubilization of various membrane proteins, including receptors and enzymes. For instance, studies have shown that CHAPS effectively solubilizes adenylate cyclase from bovine brain membranes, yielding extracts with significantly higher specific activity compared to other detergents like sodium cholate or deoxycholate .

Case Studies

  • Solubilization of Opiate Receptors : Research demonstrated that CHAPS can solubilize active opiate receptors from neural membranes, allowing for detailed studies on receptor pharmacology .
  • Photolysis Studies on Rhodopsin : In experiments examining the transient absorption spectra of rhodopsin and isorhodopsin, CHAPS was used as a detergent to maintain protein functionality during photolysis studies .

Comparative Efficacy of Detergents

A comparative analysis of various detergents highlights the advantages of using CHAPS over traditional nonionic detergents:

Detergent Specific Activity Protein Aggregation pH Range
CHAPSHighLow2 - 12
Sodium CholateModerateModerate7 - 9
Triton X-100LowHigh6 - 8

Research Findings

Recent studies have emphasized the role of CHAPS in maintaining the functional integrity of membrane proteins during purification processes. For example, the use of CHAPS in isoelectric focusing has been shown to yield better resolution compared to other detergents .

In Vivo Studies

While most applications of CHAPS are in vitro, its potential therapeutic applications are being explored. Research indicates that the zwitterionic nature of CHAPS may aid in drug delivery systems by enhancing the solubility and stability of hydrophobic drugs .

Q & A

Basic Questions

Q. What is the recommended concentration range for CHAPS hydrate in cell lysis buffers, and how is it determined?

CHAPS is typically used at 0.5–2% (w/v) in lysis buffers. The critical micelle concentration (CMC) of 6–10 mM (20–25°C) serves as a baseline, ensuring micelle formation for effective membrane protein solubilization. For initial experiments, 1% (w/v) CHAPS is recommended, with adjustments based on protein yield and solubility .

Q. How does CHAPS hydrate differ from SDS in protein extraction protocols?

CHAPS is a zwitterionic, non-denaturing detergent that preserves native protein conformation, making it suitable for functional studies. In contrast, SDS is anionic and denaturing, disrupting protein-protein interactions and tertiary structures. Use CHAPS for applications requiring intact protein complexes (e.g., enzyme activity assays) and SDS for analytical techniques like SDS-PAGE .

Q. What buffer components are compatible with CHAPS hydrate in 2D electrophoresis?

CHAPS is compatible with urea (8 M), thiourea (2 M), reducing agents (e.g., 50 mM DTT), and carrier ampholytes. Avoid high salt concentrations (>150 mM), which can reduce micelle stability. For rehydration buffers in isoelectric focusing (IEF), combine CHAPS with urea and thiourea to enhance protein solubility .

Q. What is the role of CHAPS in membrane protein purification workflows?

CHAPS solubilizes membrane proteins by disrupting lipid-lipid and lipid-protein interactions while maintaining protein stability. Its zwitterionic nature minimizes interference with ion-exchange chromatography, making it suitable for downstream purification steps. Use CHAPS at concentrations 1.5× CMC (e.g., 15 mM) for optimal results .

Advanced Research Questions

Q. How can protein aggregation be mitigated after solubilization with CHAPS hydrate?

Aggregation may occur due to suboptimal detergent concentration or protein instability. Troubleshoot by:

  • Increasing CHAPS concentration up to 2% (w/v) while monitoring CMC.
  • Combining CHAPS with non-ionic detergents (e.g., 0.1% Triton X-100) to enhance solubilization.
  • Incorporating stabilizing agents (e.g., glycerol or lipids) in the buffer .

Q. How do CHAPS-containing buffers impact enzyme activity assays during purification?

CHAPS may stabilize or inhibit enzymes depending on structural sensitivity. To evaluate interference:

  • Perform parallel activity assays with and without CHAPS.
  • Use kinetic assays (e.g., fluorometric or colorimetric) to measure activity changes.
  • If inhibition occurs, test lower CHAPS concentrations or alternative detergents (e.g., n-dodecyl-β-D-maltoside) .

Q. What methodologies are recommended for optimizing CHAPS concentration in membrane protein studies?

  • Analytical Ultracentrifugation (AUC): Assess solubilization efficiency by monitoring protein-detergent complex size.
  • Size Exclusion Chromatography (SEC): Compare elution profiles at varying CHAPS concentrations to identify aggregation-free conditions.
  • Circular Dichroism (CD): Verify secondary structure retention under optimized detergent conditions .

Q. Can CHAPS hydrate interfere with protein-ligand interaction studies (e.g., SPR or ITC)?

CHAPS may stabilize membrane proteins but could block binding sites. To address this:

  • Include CHAPS in both sample and running buffers to maintain consistency.
  • Perform control experiments with ligand-free buffers to quantify baseline signals.
  • Use detergent-compatible instruments and surfaces (e.g., L1 chips in SPR) .

Q. How does CHAPS hydrate perform in complex protein mixtures for proteomic analysis?

CHAPS is effective in solubilizing hydrophobic proteins for 2D electrophoresis or mass spectrometry. For proteomic workflows:

  • Combine CHAPS with chaotropes (urea) and reducing agents (DTT) in extraction buffers.
  • Remove CHAPS via dialysis or detergent removal columns before tryptic digestion to prevent MS ionization suppression .

Q. What are the limitations of CHAPS in cryo-EM structural studies of membrane proteins?

CHAPS may form large micelles that obscure protein details. Alternatives include:

  • Switching to smaller detergents (e.g., lauryl maltose neopentyl glycol).
  • Adding amphipols or nanodiscs during buffer exchange to stabilize proteins post-CHAPS solubilization .

Properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S.2H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);2*1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAAJYXOVMMAE-RIHCNFJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583453
Record name 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313223-04-0
Record name 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
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